Product packaging for Militarine (Standard)(Cat. No.:CAS No. 58139-23-4)

Militarine (Standard)

Cat. No.: B1201898
CAS No.: 58139-23-4
M. Wt: 726.7 g/mol
InChI Key: GQNUDXCKVPLQBI-KIQVUASESA-N
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Description

Militarine (CAS 58139-23-4) is a bioactive secondary metabolite predominantly isolated from medicinal orchids such as Bletilla striata . With a molecular formula of C34H46O17 and a molecular weight of 726.7 g/mol, it is characterized as a glucosyloxybenzyl 2-isobutylmalate . This compound exhibits high solubility in water, alcohols, and various organic solvents, facilitating its application in diverse experimental settings . Militarine demonstrates significant and multifaceted pharmacological potential in preclinical research. It has shown prominent neuroprotective effects and the ability to improve cognitive impairment . Studies indicate that its cognitive-enhancing effects are linked to its metabolic conversion to active compounds like gastrodin, which are able to cross the blood-brain barrier . Furthermore, Militarine exhibits robust anti-inflammatory properties, protects against lung injury, and induces apoptosis in various cancer cell lines, highlighting its value in oncological research . It also possesses antioxidant, anti-ulcer, and hemostatic activities . The mechanism of action for Militarine involves complex metabolic activation. In vivo studies identify that after administration, it is metabolized into over 70 metabolites through pathways including hydrolyzation, oxidation, and glucuronidation . Its neuroprotective effects are largely attributed to its hydrolysis into gastrodin and related compounds, which are known for their central nervous system bioactivities . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H46O17 B1201898 Militarine (Standard) CAS No. 58139-23-4

Properties

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-hydroxy-2-(2-methylpropyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O17/c1-17(2)11-34(45,33(44)47-16-19-5-9-21(10-6-19)49-32-30(43)28(41)26(39)23(14-36)51-32)12-24(37)46-15-18-3-7-20(8-4-18)48-31-29(42)27(40)25(38)22(13-35)50-31/h3-10,17,22-23,25-32,35-36,38-43,45H,11-16H2,1-2H3/t22-,23-,25-,26-,27+,28+,29-,30-,31-,32-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNUDXCKVPLQBI-KIQVUASESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973710
Record name Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2-hydroxy-2-(2-methylpropyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58139-23-4
Record name Militarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2-hydroxy-2-(2-methylpropyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Molecular Regulation of Militarine

Elucidation of Biosynthetic Pathways

The pathway leading to Militarine synthesis involves the transformation of several key precursors through established metabolic routes.

Key Genes and Gene Families Involved in BiosynthesisTranscriptomic analyses have revealed a correlation between the expression levels of genes involved in phenylalanine metabolism, phenylpropanoid biosynthesis, and tyrosine metabolism and the content of Militarine.nih.govnih.govA comprehensive screening identified 41 unigenes, including 18 key enzymes, that are potentially involved in Militarine synthesis. Specifically, several β-glucosidase (BGLU) genes have shown a significant positive correlation with Militarine content. Upregulation of genes such as Bs4CL, BsCCoAOMT, and BsASP has been observed to lead to augmented Militarine production.nih.gov

Calmodulin-like Proteins (CMLs)Calmodulin-like proteins (CMLs) are crucial for calcium signal transduction in plants, influencing various physiological processes, including growth, development, stress responses, and the regulation of medicinal secondary metabolites. In Bletilla striata, CMLs are identified as key genes involved in regulating Militarine synthesis. The BsCML gene family in B. striata comprises 38 identified genes distributed across eight subfamilies. Notably, BsCML32 and BsCML37 exhibit bidirectional regulation of Militarine synthesis, responding to treatments with sodium acetate (B1210297) (NaAc) and salicylic (B10762653) acid (SA), with their tissue-specific expression strongly correlating with metabolite accumulation. In control conditions, 21 BsCML genes were found to negatively regulate Militarine biosynthesis, with BsCML32 (r = −0.992) and BsCML37 (r = −0.993) showing significant negative correlations. Conversely, under NaAc treatment, 28 genes were positively correlated with Militarine biosynthesis, with BsCML31 (r = 0.955) showing a significant correlation. BsCML11, BsCML32, and BsCML37 have been specifically identified as key regulators of Militarine synthesis. The CML family is hypothesized to represent a central hub of genes involved in secondary metabolite synthesis.

Table 1: Correlation of Key BsCML Genes with Militarine Biosynthesis

GeneTreatment ConditionCorrelation with Militarine SynthesisCorrelation Coefficient (r)Significance (p-value)
BsCML32ControlNegative-0.992< 0.01
BsCML37ControlNegative-0.993< 0.01
BsCML31Sodium Acetate (NaAc)Positive0.955< 0.05
BsCML11NaAc/SAKey RegulatorNot specifiedNot specified
BsCML32NaAc/SAKey Regulator, Bidirectional RegulationNot specified< 0.01
BsCML37NaAc/SAKey Regulator, Bidirectional RegulationNot specified< 0.01
β-Glucosidase Genes (BsBGLUs)β-glucosidases (BGLUs) are ubiquitous enzymes in plants that play crucial roles in various aspects of secondary metabolism. The BsBGLU gene family in B. striata is fundamental to modulating the biosynthesis and accumulation of secondary metabolites. A comprehensive analysis identified 23 BsBGLU genes, categorized into eight distinct groups within B. striata. BsBGLU15 and BsBGLU28 showed high expression levels in tubers compared to other tissues, suggesting their central involvement and a potential negative regulatory effect on metabolite accumulation. Under elicitor treatments, particularly with sodium acetate (NaAc), BsBGLUs significantly influence the synthesis of secondary metabolites like dactylorhin A and Militarine. For instance, 150 mmol/L NaAc has been observed to inhibit the expression of BsBGLU15 and BsBGLU28 while concurrently promoting the accumulation of Militarine and dactylorhin A. Notably, BsBGLU15 demonstrated a strong positive correlation with Militarine synthesis (r = 0.995, p < 0.01) under NaAc elicitation. BsBGLU28 is considered a key metabolic regulatory gene that adapts to adverse environmental conditions, thereby facilitating Militarine synthesis. Conversely, genes such as BsBGLU8, BsBGLU21, BsBGLU25, and BsBGLU27 displayed negative correlations with Militarine and dactylorhin A synthesis following salicylic acid (SA) treatment.

Table 2: Expression and Regulatory Roles of BsBGLU Genes in Militarine Synthesis

GeneTissue/TreatmentExpression LevelRegulatory Effect on MilitarineCorrelation Coefficient (r)Significance (p-value)
BsBGLU15TubersHighPotential Negative RegulationNot specifiedNot specified
BsBGLU28TubersHighPotential Negative RegulationNot specifiedNot specified
BsBGLU15150 mmol/L NaAcInhibitedPromotes Accumulation0.995< 0.01
BsBGLU28150 mmol/L NaAcInhibitedPromotes AccumulationNot specifiedNot specified
BsBGLU3ControlWeak PositiveNot specifiedNot specifiedNot specified
BsBGLU15ControlWeak PositiveNot specifiedNot specifiedNot specified
BsBGLU19ControlWeak PositiveNot specifiedNot specifiedNot specified
BsBGLU8Salicylic Acid (SA)Not specifiedNegative CorrelationNot specifiedNot specified
BsBGLU21Salicylic Acid (SA)Not specifiedNegative CorrelationNot specifiedNot specified
BsBGLU25Salicylic Acid (SA)Not specifiedNegative CorrelationNot specifiedNot specified
BsBGLU27Salicylic Acid (SA)Not specifiedNegative CorrelationNot specifiedNot specified

Regulation of Militarine AccumulationThe accumulation of Militarine in Bletilla striata is influenced by various factors, including environmental cues and internal molecular mechanisms. Stress induction, such as light intensity modulation at 150 µmol/m²/s, can significantly enhance Militarine accumulation by up to 40% in tubers.nih.govMilitarine is distributed throughout most parts of B. striata, with the exception of the flowers of certain germplasms like ZYBS-LDPF-WL. Tubers generally exhibit significantly higher Militarine accumulation compared to other tissues. However, in some germplasms, such as ZYBS-SMPF-NL, leaves can show higher accumulation of Militarine and dactylorhin A, while tubers have considerably lower levels. This observation, coupled with the high expression of BsBGLU15 and BsBGLU28 in tubers and minimal expression in leaves, suggests that these genes might play a negative regulatory role in Militarine synthesis.

Exogenous regulators also impact Militarine accumulation. Acetate ions have been shown to promote Militarine synthesis, whereas salicylic acid (SA) has an inhibitory effect. nih.govnih.gov Other identified regulators influencing Militarine synthesis include ferulic acid, 2-hydroxy-3-phenylpropionic acid, and cis-beta-D-Glucosyl-2-hydroxycinnamate. nih.govnih.gov Soil microbiome composition also plays a role; the microbiome associated with sandy clay soil can promote Militarine accumulation in B. striata tubers, although it may inhibit plant growth. Conversely, loam microbiota has been found to lead to higher accumulation of secondary metabolites like Militarine compared to clay microbiota. In suspension culture systems, the content of Militarine typically peaks at 39 days post-inoculation (Dpi).

Hormonal Signaling Pathways

Hormonal signaling pathways play a crucial role in regulating Militarine synthesis. Calmodulin-like proteins (CMLs) are integral to calcium signal transduction in plants, thereby influencing hormone regulation and the synthesis of medicinal secondary metabolites. Specific plant hormones, including salicylic acid (SA), jasmonic acid (JA), methyl jasmonic acid (MeJA), and abscisic acid (ABA), significantly regulate the expression of CMLs, suggesting that CMLs mediate secondary metabolite synthesis in response to these hormonal signals. For instance, BsCML32 and BsCML37 in B. striata exhibit bidirectional regulation of Militarine synthesis when treated with sodium acetate (NaAc) and salicylic acid (SA), with their tissue-specific expression showing a strong correlation with metabolite accumulation. Salicylic acid, a vital chemical signal in plants, is extensively utilized to induce the synthesis of secondary metabolites due to its significant role in plant stress regulation.

Environmental Elicitor Treatments and Their Impact on Biosynthesis

Environmental elicitors, such as sodium acetate (NaAc) and salicylic acid (SA), have been successfully employed in suspension-cultured callus of B. striata to enhance Militarine production efficiency. These elicitors significantly influence the growth and metabolic processes within the B. striata callus by stimulating plant defense responses, which in turn alter the expression of genes involved in metabolite biosynthesis.

Metabolomics analyses have indicated that acetate ions promote Militarine synthesis. While NaAc treatment has been observed to significantly inhibit Militarine accumulation at 27 and 33 days post-inoculation (dpi), its application at a concentration of 150 µmol/L considerably increased Militarine production and accumulation, reaching 23.15 mg/g, which represents a 1.4-fold increase compared to the control group. NaAc also affects the expression of specific β-glucosidase (BsBGLU) genes, namely BsBGLU15 and BsBGLU28. Notably, BsBGLU15 showed a strong positive correlation with Militarine synthesis (r = 0.995, p < 0.01) under NaAc elicitation. Furthermore, NaAc treatment induced the expression of BsCML genes in callus tissues, and 28 genes were positively correlated with Militarine biosynthesis in the NaAc treatment group, with BsCML31 exhibiting a significant correlation (p < 0.05).

Table 1: Impact of Sodium Acetate (NaAc) on Militarine Accumulation in Bletilla striata Callus

Treatment ConditionMilitarine Concentration (mg/g)Fold Increase vs. ControlSignificance (p-value)
Control10.521.0-
150 µmol/L NaAc23.151.4< 0.05

The effect of salicylic acid on Militarine biosynthesis can be time-dependent. Metabolomics analysis has revealed that SA can have an inhibitory effect on Militarine synthesis in certain contexts. However, other studies indicate that SA treatment significantly promoted Militarine accumulation at 45 dpi, despite showing inhibition at 27 and 33 dpi. SA induction plays a crucial role in regulating Militarine synthesis via BsCML genes, with SA treatment inducing the expression of BsCML27 at 18 dpi. In the SA treatment group, 29 genes were found to positively regulate Militarine biosynthesis, with BsCML11, BsCML21, and BsCML37 demonstrating significant effects (p < 0.05).

Sodium Acetate (NaAc) Elicitation

Transcriptomic and Metabolomic Approaches in Biosynthesis Research

Integrated metabolomics and transcriptomics approaches have been instrumental in unraveling the mechanisms of Militarine synthesis within B. striata suspension-cultured callus. Metabolomics analysis has led to the identification of key regulators influencing Militarine synthesis, including ferulic acid, 2-hydroxy-3-phenylpropionic acid, and cis-beta-D-Glucosyl-2-hydroxycinnamate.

Transcriptomics analysis has revealed that the expression levels of genes involved in phenylalanine metabolism, phenylpropanoid biosynthesis, and tyrosine metabolism are correlated with Militarine content. mdpi-res.com A total of 41 unigenes have been identified as being involved in Militarine synthesis based on transcriptome data. The BsCML gene family has been pinpointed as potentially involved in Militarine biosynthesis pathways, with BsCML32 and BsCML37 demonstrating bidirectional regulation of Militarine synthesis and a strong correlation with metabolite accumulation. Furthermore, BsBGLU genes, particularly BsBGLU15 and BsBGLU28, are crucial for modulating secondary metabolite biosynthesis and accumulation, responding to elicitors to promote Militarine synthesis. While BsBGLU15 showed a strong positive correlation with Militarine synthesis under NaAc elicitation (r = 0.995, p < 0.01), BsBGLU28 exhibited a negative association with Militarine production in the control group but a positive regulatory effect upon NaAc and SA treatments.

Tissue-Specific Accumulation and Distribution within Botanical Sources

Militarine is primarily found in orchid species, with Bletilla striata being a significant botanical source where it is the most abundant active component. mdpi-res.com The accumulation and distribution of Militarine vary across different tissues of B. striata. For instance, the Militarine content in the flowers of B. striata is extremely low, with nearly undetectable levels in type2 flowers. In contrast, tubers exhibit significantly higher Militarine accumulation compared to other tissues. The expression patterns of BsCML11 and BsCML37 are consistent with the low Militarine content observed in flowers, while a higher expression of BsCML32 in Type3 B. striata correlates with greater Militarine accumulation compared to type1, supporting its regulatory function.

Table 2: Militarine Accumulation Across Bletilla striata Tissues

Tissue TypeMilitarine Accumulation LevelCorrelated Gene Expression (BsCML)
FlowersExtremely low / UndetectableBsCML11, BsCML37
TubersSignificantly higherBsCML32 (in Type3)

Table 3: Impact of Soil Type on Militarine Accumulation in Bletilla striata Tubers

Soil TypeEffect on Plant GrowthEffect on Militarine Accumulation
Sandy LoamPromotesReduces
Sandy ClayInhibitsPromotes

Chemical Synthesis and Derivatization Strategies for Militarine and Analogues

Extraction Methodologies from Natural Sources

Militarine is typically obtained through extraction from the aerial parts or dried tuberous roots of Bletilla striata. figshare.comnih.gov Another source for Militarine extraction is Gymnadenia conopsea.

Solvent-Based Extraction Techniques

Various solvent-based methods are employed for the extraction of Militarine, leveraging its solubility characteristics.

Ethanol (B145695) Reflux Extraction : This is a widely adopted method due to its effectiveness in solubilizing polar glycosides like Militarine. A common protocol involves refluxing dried Bletilla striata tuber powder with 80% ethanol at a ratio of 1:4 (w/v) at 90°C for 180 minutes. This process is followed by triple filtration and ethanol recovery under reduced pressure, yielding a crude extract rich in Militarine. nih.gov

Methanol (B129727) Extraction : Methanol is also utilized, with extractions performed at room temperature over an extended period, such as 12 days for the aerial part of B. striata. figshare.com Alternatively, 70% methanol can be used in combination with ultrasonic, dipping, and supersound extraction techniques. scispace.com

Aqueous Extraction and Solvent Partitioning : Hot water extraction can be used as an alternative to minimize organic solvent use. Following hot water extraction and degreasing with ethyl acetate (B1210297), the aqueous phase can be partitioned with n-butanol to achieve a Militarine-enriched fraction. This method offers environmental benefits but may require additional purification steps due to moderate purity (approximately 25–30%). nih.gov

Ultrasonic Extraction : For analytical purposes, ultrasonic extraction with 50% ethanol (1g sample in 100mL solvent) is a reported method for determining Militarine content in B. striata root powder. frontiersin.org

Optimization of Extraction Parameters

Optimization of extraction parameters is crucial for maximizing Militarine yield and ensuring reproducibility. For ethanol reflux extraction, optimal conditions have been reported as 80% ethanol (1:4 w/v) at 90°C for 180 minutes. nih.gov Reproducibility in extraction methodologies necessitates meticulous documentation of parameters, including solvent ratios, temperature, and specific equipment details like column dimensions and flow rates. nih.gov

Beyond direct extraction from harvested material, the biosynthesis of Militarine in Bletilla striata can be modulated. Studies have shown that elicitors such as sodium acetate (acetate ions) can promote Militarine synthesis in suspension-cultured B. striata callus, while salicylic (B10762653) acid (SA) has been observed to have an inhibitory effect. nih.govresearchgate.netnih.gov This indicates that specific metabolic pathways and gene expression changes are influenced by these elicitors, providing insights for enhancing Militarine production through biotechnological methods. nih.govresearchgate.netnih.gov

Purification and Isolation Protocols

Following crude extraction, Militarine undergoes a series of purification steps to achieve the desired purity. Initial steps often involve concentration of the extract under reduced pressure. nih.govfigshare.comnih.gov Subsequent purification may include solvent partitioning, such as using n-hexane and ethyl acetate, to remove less polar co-extracted compounds. figshare.com

Chromatographic Techniques

Chromatographic methods are indispensable for the effective separation and isolation of Militarine from complex natural extracts.

Column Chromatography :

Silica (B1680970) Gel Chromatography : Extracts can be applied to silica gel columns and eluted with gradients of methanol in chloroform (B151607) (e.g., 20%, 50%, and 100% methanol). figshare.com

Octadecylsilyl (ODS) Cartridge Column Chromatography : An octadecylsilyl cartridge column (e.g., Bond Elut C18) can be used, with elution performed using gradients of methanol in water (e.g., 5%, 10%, 20%, 50%, and 100% methanol). figshare.com

Macroporous Resin Chromatography : D101 macroporous resin eluted with 80% aqueous ethanol has been employed for the purification of Militarine from B. striata extracts. nih.gov

Gel Permeation Chromatography : Crude extracts can be further purified using Sephadex LH-20 columns eluted with methanol-water gradients. nih.gov

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is commonly used for final purification, capable of achieving purities exceeding 95%. nih.gov Specific conditions include the use of C18 columns (e.g., ACE UltraCore SuperC18, 2.1 × 100 mm, 2.5 µm) with gradient elution systems, often involving 0.1% formic acid in water and acetonitrile (B52724). nih.govresearchgate.net Detection wavelengths such as 223 nm or 225 nm are typically used. frontiersin.orgnih.govscispace.com

Linear Gradient Counter-Current Chromatography (LGCCC) : This technique, combined with an elution-extrusion mode, has been successfully applied to separate benzylester glucosides, including Militarine, from the tubers of Gymnadenia conopsea.

Synthetic Approaches for Militarine

While Militarine is primarily acquired through isolation and extraction from natural sources, chemical and enzymatic synthesis are also recognized approaches. nih.govnih.gov However, the complex malate-ester structure of Militarine presents challenges for its total chemical synthesis compared to simpler analogues. Detailed protocols for the complete chemical synthesis of the full Militarine glycoside are not widely described in readily available literature, with research often focusing on its biosynthesis.

Biosynthetic and enzymatic approaches offer promising avenues for Militarine production. The biosynthesis of Militarine in Bletilla striata involves key precursors such as p-hydroxybenzyl alcohol glucoside and α-isobutylmalic acid. Biotechnological methods, including the overexpression of specific genes like BsAOC3 and BsBGLU20, have been shown to enhance Militarine yield, addressing the scarcity of the compound from natural sources. nih.govscilit.com Furthermore, in vitro biosynthesis utilizes enzymatic reactions to produce natural chemicals by harnessing the inherent metabolic pathways of cells to control the synthesis of specific substances. nih.govnih.gov

Derivatization and Analog Synthesis

Militarine serves as a lead compound for the synthesis of new derivatives, which may possess enhanced pharmacological properties. nih.gov The process of derivatization and analog synthesis for Militarine often involves understanding its biosynthetic pathways and metabolic relationships with other compounds.

For instance, Dactylorhin A is another glycosidic compound found in Bletilla striata that is structurally related to Militarine. figshare.com Research indicates a competitive biosynthetic relationship between Militarine and Dactylorhin A, where increased Militarine content can lead to a reduction in Dactylorhin A synthesis. mdpi.com This suggests that manipulation of biosynthetic pathways can lead to the production of different analogues or influence the accumulation of related compounds. Genes involved in phenylalanine metabolism, phenylpropanoid biosynthesis, and tyrosine metabolism have been correlated with Militarine content, offering targets for metabolic engineering to create new derivatives or optimize existing ones. researchgate.netnih.gov

The regulation of Militarine synthesis and its derivatives can be influenced by calcium-sensing proteins, such as calmodulin-like proteins (CMLs). Specific BsCML genes (e.g., BsCML32 and BsCML37) have been identified as key regulators of Militarine synthesis, with their expression patterns being bidirectionally influenced by elicitors like sodium acetate and salicylic acid. mdpi.comresearchgate.net These findings provide a foundation for metabolic engineering strategies aimed at enhancing the medicinal value of Bletilla striata through controlled synthesis of Militarine and its analogues. mdpi.comresearchgate.net

Semisynthetic Modifications

Semisynthetic modifications of Militarine primarily leverage its inherent metabolic transformations to yield related compounds or to facilitate its purification. In vitro studies have demonstrated that Militarine undergoes rapid hydrolysis when exposed to β-glucosidase and esterases, resulting in the formation of simpler compounds such as gastrodin (B1674634) and α-isobutylmalic acid. flybase.org This enzymatic hydrolysis pathway is particularly significant as it informs semisynthetic strategies, where enzymatic pretreatment of crude extracts can enhance downstream purification efficiency. flybase.org

Beyond hydrolysis, in vivo metabolic studies in rats have revealed that Militarine undergoes a variety of transformations, including oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine (B1666218) conjugation. flybase.org A comprehensive study identified a total of 71 metabolites, with 57 being newly discovered, including gastrodin, α-isobutylmalic acid, and gymnoside I. flybase.org These metabolic pathways suggest potential avenues for targeted semisynthetic modifications, where specific enzymatic or chemical reactions could be employed to selectively alter the Militarine structure at its ester bonds, glycosidic linkages, or hydroxyl groups, leading to new analogues with potentially altered properties.

The following table summarizes key metabolites of Militarine and their PubChem CIDs, highlighting the products of its metabolic and hydrolytic breakdown, which serve as a basis for semisynthetic approaches:

Compound NamePubChem CID
Militarine171638
Gastrodin115067
α-Isobutylmalic acid20563475
Gymnoside I11641120

Design and Synthesis of Novel Militarine Derivatives

The complex structure of Militarine, featuring a 2-isobutyl malate (B86768) core and two glucosyloxybenzyl groups, offers multiple sites for chemical modification. Strategies for designing novel derivatives could involve:

Modification of Glucosyloxybenzyl Groups: Altering the sugar moieties or the benzyl (B1604629) groups could lead to derivatives with modified solubility, bioavailability, or receptor binding affinities.

Derivatization of the 2-Isobutyl Malate Core: Functionalization of the hydroxyl or carboxylic acid groups within the malate core could introduce new chemical functionalities or linkers for conjugation.

Exploration of Metabolites as Precursors: Given that Militarine is metabolized into compounds like gastrodin and α-isobutylmalic acid, these simpler structures could serve as starting points for the synthesis of novel analogues, potentially simplifying the synthetic route while retaining or enhancing desired bioactivities.

Research into the biosynthesis of Militarine in plants, particularly in Bletilla striata, has provided insights into the regulatory mechanisms and precursor compounds involved. For instance, studies have shown that acetate ions can promote Militarine synthesis, while salicylic acid can have an inhibitory effect. Regulators such as ferulic acid, 2-hydroxy-3-phenylpropionic acid, and cis-beta-D-Glucosyl-2-hydroxycinnamate have also been identified as influencing Militarine synthesis. Understanding these biosynthetic pathways can inform biomimetic synthetic strategies or guide enzymatic approaches for the production of Militarine and its derivatives. The ongoing efforts to overcome the challenges associated with large-scale production of Militarine from natural sources inherently drive the exploration of efficient synthetic and semisynthetic routes for Militarine and its analogues. flybase.orguni.lu

Advanced Analytical Methodologies for Militarine Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) plays a crucial role in the determination and quality control of Militarine. This technique is employed for the quantitative analysis of Militarine in various plant materials, such as Rhizoma Bletillae youtube.comflybase.org. For instance, an HPLC method developed for Militarine determination in Rhizoma Bletillae utilized a Symmetry C18 analytical column with a mobile phase consisting of acetonitrile (B52724) and water (37:63), setting the detection wavelength at 244 nm youtube.com. This method demonstrated good linearity and reproducibility, making it suitable for quality control youtube.comflybase.org.

HPLC is also used to quantify Militarine alongside other related compounds, such as dactylorhin A, in plant extracts. Analytical conditions often involve reversed-phase columns (e.g., Inertsil ODS-3) with gradient elution systems (e.g., methanol (B129727) in water) and detection at wavelengths like 220 nm frontiersin.org. These applications highlight HPLC's utility in assessing the content and purity of Militarine in raw materials and extracts, providing essential data for botanical and pharmaceutical research frontiersin.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS)

LC-MS/MS and UPLC-Q-TOF-MS/MS are indispensable tools for the comprehensive analysis of Militarine and its metabolites, offering high sensitivity, selectivity, and the ability to handle complex biological samples nih.govfigshare.com. These hyphenated techniques are particularly valuable for pharmacokinetic studies and metabolite profiling due to their ability to separate and identify compounds based on both their chromatographic properties and mass-to-charge ratios nih.gov.

Qualitative Analysis of Militarine and Metabolites

Qualitative analysis using LC-MS/MS and UPLC-Q-TOF-MS/MS focuses on identifying Militarine and its biotransformation products. A systematic approach involving UPLC-Q-TOF-MS/MS has been developed to investigate the metabolite profile of Militarine in vivo. This method involves interpreting fragmentation patterns of Militarine and its potential metabolites to confirm their structures.

Studies have identified a total of 71 metabolites of Militarine in rats, with 57 of these being newly reported. The proposed metabolic pathways for Militarine include hydrolyzation, oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine (B1666218) conjugation, with hydrolysis being a dominant pathway. Key metabolites identified include gastrodin (B1674634), α-isobutylmalic acid, and gymnoside I nih.govfigshare.com. The use of multiple characteristic fragments search and data processing software (e.g., MetabolitePilotTM) aids in screening and identifying possible metabolites based on accurate mass measurements and common biotransformation reactions.

Quantitative Analysis and Method Validation

Quantitative analysis of Militarine and its metabolites in biological matrices, such as rat plasma, is typically achieved using HPLC-MS/MS in multiple reaction monitoring (MRM) mode nih.govfigshare.com. This mode offers two stages of mass filtering, enabling specific and sensitive measurement of analyte concentrations nih.gov. Method validation is a critical step to ensure the reliability and accuracy of the quantitative analytical procedure, adhering to guidelines such as those for nonclinical drug pharmacokinetic studies nih.gov.

Specificity and selectivity are crucial parameters in method validation, ensuring that the analytical procedure accurately measures the target analyte without interference from endogenous substances or other components in the sample matrix nih.gov. For Militarine analysis, specificity and selectivity are assessed by comparing chromatograms of blank plasma, blank plasma spiked with Militarine and its metabolites (gastrodin, α-isobutylmalic acid, gymnoside I), and actual plasma samples obtained after administration nih.gov. This comparison confirms the absence of endogenous interference in the MRM mode at the retention times of the analytes.

Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range youtube.com. Calibration curves for Militarine and its metabolites typically demonstrate good linearity, with correlation coefficients (R²) often ≥ 0.999 over a wide concentration range figshare.com.

The Lower Limit of Quantification (LLOQ) represents the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy youtube.com. For Militarine, reported LLOQ values in rat plasma range from 1.02 ng/mL to 0.015 μg/mL (equivalent to 15 ng/mL) nih.govnih.govfigshare.com. The ability to achieve such low LLOQs underscores the sensitivity of the LC-MS/MS and UPLC-MS/MS methods for Militarine research nih.gov.

Table 1: Representative Lower Limits of Quantification (LLOQ) for Militarine and its Metabolites

CompoundLLOQ (ng/mL)Reference
Militarine1.02 nih.gov
Militarine15
Gastrodin2.96 nih.gov
α-Isobutylmalic acid1.64 nih.gov
α-Isobutylmalic acid29
Gymnoside I0.3 nih.gov
Gymnoside I22

Extraction recovery assesses the efficiency of the sample preparation method in isolating the analyte from the matrix youtube.com. For Militarine and its metabolites, extraction recoveries have been reported to be within the range of 83.52%–105.34% and 92.65%–100.98%, indicating consistent and reproducible extraction efficiency nih.govfigshare.com.

Matrix effects refer to the influence of co-eluting endogenous substances from the sample matrix on the ionization efficiency of the analyte in mass spectrometry, which can lead to signal suppression or enhancement youtube.com. In the validated methods for Militarine, no significant matrix effects were observed, with matrix effects ranging from 84.42% to 102.82% nih.govfigshare.com. This indicates that endogenous substances in the plasma did not significantly influence the quantification of Militarine and its metabolites nih.gov. Matrix effects are typically evaluated by comparing the peak areas of analytes in post-extracted spiked samples with those of analytes dissolved in a neat solvent at the same concentrations nih.gov.

Table 2: Summary of Recovery and Matrix Effect for Militarine and its Metabolites in Rat Plasma

AnalyteExtraction Recovery (%)Matrix Effect (%)Reference
Militarine83.52–105.3484.42–102.82 nih.gov
Gastrodin83.52–105.3484.42–102.82 nih.gov
α-Isobutylmalic acid83.52–105.3484.42–102.82 nih.gov
Gymnoside I83.52–105.3484.42–102.82 nih.gov
Militarine92.65–100.98No significant effect figshare.com
α-Isobutylmalic acid92.65–100.98No significant effect figshare.com
Gymnoside I92.65–100.98No significant effect figshare.com
Linearity and Limits of Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidationeurachem.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely utilized analytical tool for the elucidation of molecular structures of organic and organometallic compounds jchps.comsolubilityofthings.com. For a complex glycosidic compound such as Militarine (C34H46O17), NMR provides critical information regarding the number and types of magnetically distinct atoms, as well as their immediate chemical environments and connectivity jchps.com.

Principles of NMR in Structure Elucidation: The fundamental principle of NMR relies on the magnetic properties of certain atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), which possess a non-zero spin solubilityofthings.com. When these nuclei are placed in an external magnetic field, they absorb radiofrequency energy at specific frequencies, yielding an NMR spectrum jchps.comslideshare.net. The position of these signals, known as chemical shift (δ), is highly sensitive to the electronic environment surrounding the nucleus, providing clues about functional groups and bonding solubilityofthings.comslideshare.net. Spin-spin coupling, observed as peak splitting, offers direct information about the connectivity of atoms within the molecule jchps.com. The integration of signal areas in ¹H NMR spectra is proportional to the relative number of protons contributing to each signal solubilityofthings.com.

Application to Militarine: For Militarine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed:

1D NMR (¹H NMR and ¹³C NMR):

¹H NMR Spectroscopy: This technique would reveal the different types of protons present in Militarine, their relative numbers, and their neighboring protons through spin-spin coupling patterns (multiplicity) jchps.comsolubilityofthings.com. Given Militarine's glycosidic nature, characteristic proton signals for sugar moieties (e.g., anomeric protons, ring protons) and the aglycone part (e.g., aromatic protons, aliphatic protons) would be observed.

¹³C NMR Spectroscopy: While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, this technique provides information about the carbon skeleton slideshare.netoxinst.com. Proton-decoupled ¹³C NMR spectra typically show a single sharp peak for each non-equivalent carbon atom, simplifying interpretation and allowing for the identification of different carbon environments (e.g., carbonyl carbons, aromatic carbons, aliphatic carbons, and sugar carbons) slideshare.netoxinst.com.

2D NMR Techniques: These advanced methods are crucial for establishing through-bond and through-space correlations, which are vital for elucidating the complete structure of complex molecules like Militarine solubilityofthings.comoxinst.com.

COSY (Correlation Spectroscopy): This technique identifies protons that are spin-coupled to each other, revealing direct proton-proton correlations and aiding in tracing proton networks within the molecule solubilityofthings.comoxinst.com. This would be particularly useful for confirming the connectivity within the sugar rings and the aliphatic chains of Militarine.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbon atoms, providing information about C-H pairs solubilityofthings.com. This is invaluable for assigning specific carbon signals to their corresponding proton signals, which is fundamental for building the molecular structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons separated by two or three bonds oxinst.com. This long-range coupling information is critical for establishing connectivity across quaternary carbons, identifying carbonyl groups, and linking different molecular fragments, such as connecting the sugar units to the aglycone in Militarine.

By systematically analyzing the chemical shifts, integration values, multiplicity patterns from 1D NMR, and cross-peaks from 2D NMR experiments, the full molecular structure of Militarine, including its stereochemistry, can be meticulously elucidated.

Application of Analytical Methods for Quality Control (Non-Human Material)itrcweb.orgsolubilityofthings.com

Quality control (QC) in analytical chemistry is a critical process to ensure that chemical compounds, including Militarine, meet specified standards and regulations, particularly when dealing with non-human materials . For Militarine, QC methodologies would be applied to monitor its purity, identify and quantify impurities, and verify its concentration in various preparations or batches. These methods are essential for research and development, ensuring product integrity, and compliance with regulatory standards .

Key Analytical Methods for Quality Control:

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, identification, and quantification of components in a mixture . For Militarine, HPLC with a suitable detector (e.g., UV-Vis, Mass Spectrometry) would be employed to assess its purity, detect related impurities, and quantify the amount of Militarine present in a sample. This method is crucial for ensuring batch-to-batch consistency.

Gas Chromatography (GC): While Militarine is a relatively large and non-volatile glycoside, GC might be used for the analysis of volatile impurities or degradation products, if applicable after derivatization.

Spectroscopic Techniques:

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for the quantitative analysis of Militarine if it possesses chromophores that absorb in the UV-Vis region. It can also be used for initial purity checks or to monitor degradation.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in Militarine, offering a "fingerprint" of the molecule. It can be used for identity confirmation and to detect significant structural changes or the presence of unexpected functional groups indicative of impurities.

Mass Spectrometry (MS): Coupled with chromatography (e.g., LC-MS), MS provides highly sensitive and specific detection, offering detailed information about the molecular weight and fragmentation patterns of Militarine and any impurities . This is invaluable for identifying unknown impurities and confirming the molecular formula of Militarine.

Other Analytical Techniques:

Karl Fischer Titration: This method is used to determine the water content, which is important for hygroscopic compounds or those where moisture can affect stability or purity.

Thermogravimetric Analysis (TGA): TGA can be used to assess thermal stability and determine residual solvents or volatile components.

X-ray Diffraction (XRD): For crystalline forms of Militarine, XRD can provide information about its crystal structure and polymorphism, which is critical for solid-state characterization.

Quality Control Practices: Effective quality control involves several practices :

Routine Calibration: Regular calibration of analytical equipment ensures consistent and reliable performance .

Use of Control Samples: Analyzing known standards or control samples alongside test samples helps to identify discrepancies and ensure accuracy .

System Suitability Tests: Performing specific tests before sample analysis confirms that the analytical method is functioning as intended .

Method Validation: Analytical procedures must be validated to confirm their suitability for intended purposes, including specificity, sensitivity, accuracy, and precision .

By implementing these diverse analytical methodologies and adhering to stringent quality control practices, the integrity, purity, and consistency of Militarine can be reliably maintained for various non-human material applications.

Molecular and Cellular Mechanisms of Militarine Action in Vitro and Non Human in Vivo

Investigation of Biological Targets and Pathways

Militarine exerts its biological effects through various molecular targets and pathways, as demonstrated in in vitro and non-human in vivo studies.

Neuroprotective Mechanisms in Cellular Models and Animal Studies

Militarine has demonstrated efficacy in preventing neurodegenerative processes and alleviating neuroinflammation. In cellular models, such as BV-2 microglial cells, militarine pretreatment significantly reduced neuroinflammation induced by particulate matter (PM2.5) pollution . This effect was evidenced by a reduction in pro-inflammatory cytokine production and a reversal of PM2.5-induced morphological changes in these cells . Furthermore, militarine has been shown to protect neurons and improve cognitive functions within the central nervous system .

While militarine itself has a high molecular weight (726 Da), which typically poses challenges for blood-brain barrier (BBB) penetration, studies in rats indicate that militarine is metabolized into various compounds, including gastrodin (B1674634) (PubChem CID: 115067) fishersci.ca. Notably, six metabolites of militarine, including gastrodin, have been identified in the cerebrospinal fluid (CSF) of treated rats, suggesting that these metabolites may contribute to its neuroprotective effects by crossing the BBB. The extensive distribution of militarine and its metabolites in treated rats provides further insight into its pharmacological actions in the central nervous system.

Anti-inflammatory Effects in Cellular Models and Animal Studies

Militarine exhibits significant anti-inflammatory properties, which may be beneficial in mitigating inflammatory conditions, such as lung injuries and cognitive impairments . In human lung alveolar epithelial A549 cells exposed to PM2.5, militarine effectively mitigated inflammation by reducing the generation of various inflammatory factors. Additionally, militarine has been shown to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Militarine's anti-inflammatory action involves the modulation of key cytokines and enzymes. In A549 cells, militarine treatment led to a remarkable decrease in the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Quantitative real-time PCR analysis further revealed a significant reduction in the mRNA levels of IL-6, TNF-α, cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β) in militarine-pretreated groups. Militarine also inhibits the expression of Toll-like receptors and cyclooxygenase-2 at both mRNA and protein levels, contributing to its anti-inflammatory responses .

Table 1: Impact of Militarine on Inflammatory Mediators in Cellular Models

Inflammatory MediatorEffect of Militarine Treatment (in vitro)Cellular ModelReference
Interleukin-6 (IL-6)Reduced production and mRNA levelsA549 cells, BV-2 cells
Tumor Necrosis Factor-α (TNF-α)Reduced production and mRNA levelsA549 cells, BV-2 cells
Cyclooxygenase-2 (COX-2)Decreased mRNA and protein levelsA549 cells
Interleukin-1β (IL-1β)Decreased mRNA levelsA549 cells
Nitric Oxide (NO)Suppressed productionRAW 264.7 macrophage cells

A crucial aspect of militarine's anti-inflammatory mechanism involves its impact on cellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. Militarine suppresses NF-κB activity by inhibiting the nuclear translocation of its p65 subunit . Studies have shown that militarine inhibits inflammation by suppressing PM2.5-induced IKK (IκB kinase) phosphorylation, which subsequently prevents the degradation of IκBα protein and the activation of NF-κB. This inhibition of NF-κB activation is a key mechanism by which militarine reduces inflammatory responses .

Modulation of Cytokines and Enzymes

Antioxidant Properties in Cellular Models

Militarine exhibits significant antioxidant properties in cellular models. It has been demonstrated to mitigate oxidative stress . Specifically, militarine prominently inhibited intracellular Reactive Oxygen Species (ROS) levels in A549 cells. Furthermore, militarine increased the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream genes, heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γ-GCSc). This indicates that militarine activates the Nrf2 signaling pathway, a crucial pathway involved in cellular defense against oxidative stress. In addition to reducing ROS, militarine also reduced the apoptosis rates of A549 cells and reversed the decline of cell activities induced by oxidative stress.

Plant Growth-Inhibitory Activity and Allelopathy

Militarine is a glycosidic compound isolated from Bletilla striata that demonstrates notable plant growth-inhibitory activity fishersci.ca. This property contributes to the weed-suppressing characteristics of Bletilla striata . Militarine is considered an important quality marker for medicinal materials derived from Bletilla striata due to its biological activity .

Research has shown that militarine acts as an allelochemical, a biochemical that influences the growth of neighboring plants. Its inhibitory activity has been tested on various plant species. For instance, the inhibitory activity of militarine against the growth of Italian ryegrass and timothy was found to be comparable to its effect on lettuce seedlings. Another compound, dactylorhin A (PubChem CID: 10819499), also isolated from Bletilla striata, contributes to this plant growth-inhibitory activity .

Table 2: Plant Growth-Inhibitory Activity of Militarine

Target Plant SpeciesEffect of MilitarineReference
Lettuce seedlingsGrowth inhibition
Italian ryegrassGrowth inhibition
TimothyGrowth inhibition

Anti-cancer Activity in Cell Lines

Militarine, a glycosidic compound found in Bletilla striata, has demonstrated anti-tumor effects in various studies mdpi.comresearchgate.net. Research into its anti-cancer activity in cell lines has shown promising results, particularly in the context of lung cancer.

In an investigation into the protective activities of dietary malate (B86768) esters derivatives from Bletilla striata against silicon dioxide (SiO2) nanoparticles-induced damage, Militarine (identified as compound 8) exhibited significant effects on human lung adenocarcinoma A549 cells nih.govtiprpress.comnih.gov. Militarine was observed to prominently inhibit intracellular reactive oxygen species (ROS) levels and enhance the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream genes, such as Heme oxygenase-1 (HO-1) and γ-Glutamylcysteine synthetase (γ-GCSc) nih.govtiprpress.comnih.gov. This activation of the Nrf2 pathway suggests a mechanism by which Militarine can mitigate cell damage nih.govtiprpress.com.

Furthermore, Militarine significantly increased the viability of A549 cells that had been induced with nano-SiO2 and reduced cell damage caused by these fine particles nih.govtiprpress.com. This indicates Militarine's potential as a chemopreventive agent against lung cancer induced by nano-SiO2 through the activation of the Nrf2 pathway nih.govtiprpress.com. Some studies also broadly indicate that Militarine induces apoptosis in cancer cell lines researchgate.net. A patent application also highlights Militarine as a chemical compound possessing active anti-cancer properties google.com.

Table 1: Effects of Militarine on A549 Cell Viability and ROS Levels

CompoundCell LineEffect on Cell Viability (SiO2-induced)Effect on Intracellular ROSKey MechanismReference
Militarine (Compound 8)A549 (human lung adenocarcinoma)Significantly increased viability nih.govtiprpress.comProminently inhibited nih.govtiprpress.comnih.govActivation of Nrf2 pathway, increasing HO-1 and γ-GCSc expression nih.govtiprpress.comnih.gov nih.govtiprpress.comnih.gov

Note: The original citations nih.gov and mdpi.com provided in the prompt for this section refer to "Militarin" (from Cordyceps militaris) and flavanones, respectively, and are not directly applicable to Militarine (PubChem CID: 171638) from Bletilla striata.

Theoretical and Computational Modeling of Militarine Interactions

Theoretical and computational modeling approaches have been employed to gain insights into the interactions of Militarine with biological targets. One notable application involves molecular docking experiments to understand its mechanism of action.

In the context of its lung protective effects against SiO2 nanoparticles, a molecular docking experiment was conducted which suggested that Militarine (referred to as compound 8) bound stably to the Heme oxygenase-1 (HO-1) protein through hydrogen bond interactions nih.govtiprpress.comnih.gov. This computational analysis supports the observed biological activity of Militarine in activating the Nrf2 pathway, as HO-1 is a key enzyme downstream of Nrf2 nih.govtiprpress.com. This type of modeling provides a theoretical basis for understanding how Militarine interacts at a molecular level with specific proteins to exert its effects.

Note: The original citation provided in the prompt for this section is a general article on anticancer activity in Planctomycetes and is not specific to theoretical and computational modeling of Militarine interactions.

Metabolism and Disposition of Militarine in Non Human Organisms

In Vivo Metabolic Profiling in Animal Models (e.g., Rats)

Characterization of Metabolic Pathways

Sulfation

Sulfation is a significant metabolic pathway for Militarine and its derivatives in non-human organisms. Studies have demonstrated that p-hydroxybenzyl alcohol (HBA), a hydrolytic product of Militarine, can be metabolized to its corresponding sulfate (B86663) conjugate . This sulfation process is facilitated by sulfotransferases (SULTs) . Subsequent to sulfation, the departure of the sulfate group can lead to the generation of a quinone methide, a reactive intermediate . This quinone methide can then react with endogenous nucleophiles, such as hepatic glutathione (B108866) (GSH) and proteins, forming corresponding conjugates and protein adducts . Inhibition of SULTs has been shown to reduce the susceptibility of hepatocytes to the toxicity associated with Militarine, indicating the involvement of sulfation in the metabolic activation of Militarine .

Glucuronidation

Glucuronidation is another proposed metabolic pathway for Militarine in vivo nih.govflybase.orgnih.govfishersci.se. This phase II metabolic reaction typically involves the conjugation of a compound or its metabolites with glucuronic acid, generally increasing the compound's hydrophilicity and facilitating its excretion nih.gov.

Glycine (B1666218) Conjugation

Glycine conjugation is also identified as one of the metabolic pathways through which Militarine undergoes transformation in non-human organisms nih.govflybase.orgnih.govfishersci.se. This process involves the formation of an amide bond between the carboxylic acid group of a metabolite and the amino group of glycine, contributing to the detoxification and elimination of the compound nih.gov.

Distribution of Militarine and its Metabolites in Animal Tissues

Militarine and its metabolites are extensively distributed throughout the tissues of treated rats flybase.orgnih.govfishersci.senih.gov. Research indicates that these compounds are widely distributed in various organs, including the heart, liver, spleen, lung, kidney, stomach, and small intestine nih.gov. Among these, the liver, kidney, stomach, and small intestine are identified as the primary accumulative organs for Militarine and its metabolites nih.gov.

Notably, six metabolites of Militarine have been identified in the cerebrospinal fluid (CSF) of rats flybase.orgnih.govfishersci.se. These CSF metabolites show high consistency with the metabolites observed after oral administration of gastrodin (B1674634) in rats, suggesting a shared metabolic fate or interconversion flybase.orgnih.govfishersci.se. Five of these CSF metabolites were previously unreported, highlighting the complexity of Militarine's disposition flybase.orgnih.govfishersci.se.

The following table summarizes the distribution of Militarine and its metabolites in rat tissues:

Tissue/OrganDistribution LevelNotes
HeartWidely distributed nih.gov
LiverWidely distributedMain accumulative organ nih.gov
SpleenWidely distributed nih.gov
LungWidely distributed nih.gov
KidneyWidely distributedMain accumulative organ nih.gov
StomachWidely distributedMain accumulative organ nih.gov
Small IntestineWidely distributedMain accumulative organ nih.gov
Cerebrospinal FluidDetectedSix metabolites identified, five previously unreported flybase.orgnih.govfishersci.se

Role of Metabolites in Biological Activities

The identification of Militarine metabolites in the cerebrospinal fluid (CSF) is particularly significant for understanding its central nervous system (CNS) bioactivities flybase.orgnih.govfishersci.se. This suggests that these metabolites may contribute to the neuroprotective effects reported for Militarine nih.govflybase.org. The systematic study of Militarine's metabolism in vivo is crucial for a better comprehension of its functions and CNS bioactivities flybase.orgfishersci.se. Furthermore, Militarine has been shown to affect the metabolism of phenylalanine and tyrosine, as well as phenylpropanoid biosynthesis, indicating broader biochemical interactions influenced by the parent compound and its metabolites nih.gov.

Ecological and Environmental Research on Militarine

Militarine's Role in Plant Physiology and Defense Mechanisms

Militarine is recognized for its inhibitory activity on plant growth. nih.govuni-freiburg.decngb.orgnih.gov This characteristic positions it as an important allelochemical, a natural compound released by one plant species that can influence the growth and development of other nearby plants. figshare.comlabsolu.ca Research indicates that the plant growth-inhibitory activity observed in extracts of Bletilla striata is primarily attributed to Militarine. figshare.com For instance, studies have shown that Militarine can inhibit the radicle elongation of lettuce seedlings, Italian ryegrass, and timothy. figshare.com The half maximal effective concentration (EC50) values for Militarine against lettuce seedling radicle elongation were reported as 0.28 mmol L−1. figshare.com This allelopathic potential suggests Militarine's role in inter-plant competition and defense against competing plant species. figshare.com As a secondary metabolite, Militarine contributes to the plant's defense mechanisms, which are crucial for coping with various environmental stresses and antagonists. figshare.com

Influence of Environmental Factors on Militarine Production in Plants

The biosynthesis and accumulation of Militarine in plants are significantly influenced by a range of environmental factors, encompassing both abiotic stresses and biotic interactions. nih.govfigshare.com

Abiotic Stresses (e.g., Shading, Drought)

Abiotic stresses, such as variations in light conditions, the presence of specific ions, and the application of plant hormones, can modulate Militarine production. Studies have particularly highlighted the impact of salicylic (B10762653) acid (SA) and acetate (B1210297) ions (NaAc) on Militarine synthesis through their influence on specific metabolic pathways and gene expression. For example, the application of 150 µmol/L of sodium acetate (NaAc) has been shown to significantly increase Militarine production in Bletilla striata cell suspension cultures, resulting in a 1.4-fold increase in Militarine concentration compared to control groups, reaching 23.15 mg/g. Similarly, salicylic acid treatment also positively regulates Militarine biosynthesis, with certain BsCML genes (e.g., BsCML11, BsCML21, BsCML37) showing strong positive correlations with Militarine content under SA treatment. These findings underscore the plant's adaptive responses to environmental cues by altering secondary metabolite production.

Table 1: Influence of Abiotic Factors on Militarine Production

Abiotic FactorConcentration/ConditionEffect on Militarine ProductionReference
Sodium Acetate150 µmol/L1.4-fold increase (23.15 mg/g)
Salicylic AcidNot specifiedPositive regulation
Light ConditionsNot specifiedAffects CML gene expression
Various IonsNot specifiedAffects CML gene expression

Biotic Interactions (e.g., Microorganisms, Endophytes)

Biotic interactions, particularly with microorganisms in the soil, significantly affect Militarine accumulation in plants. nih.govlabsolu.ca Research on Bletilla striata has revealed a complex interplay between soil microbiota and Militarine content. For instance, soil transplanted with loam microbiota led to higher accumulation of secondary metabolites, including Militarine, compared to soil transplanted with clay microbiota. nih.govlabsolu.ca Conversely, while sandy loam soil promotes the growth of B. striata, it can reduce the accumulation of Militarine in its tubers. labsolu.ca

Specific microbial genera have been identified with contrasting effects on Militarine synthesis:

Fungal Genera: Ilyolectria, Epicocus, Lexera, and Colletotrichum have been reported to reduce Militarine synthesis.

Bacterial Genera: Streptomyces, Sphingomonas, Hailangium, Dongia, and Nocardioides facilitate the accumulation of Militarine.

Endophytic bacteria, residing within host plant tissues, also play a crucial role in regulating Militarine production. Furthermore, Militarine itself can influence the plant's surrounding environment, resembling a biotic stress factor, by altering physical and chemical properties, thereby regulating the plant growth cycle.

Environmental Fate Studies (General Methodologies, not specific to Militarine unless directly stated in research)

Environmental fate studies are essential for understanding how chemical substances, once released into the environment, are distributed, transformed, and degraded across various compartments such as soil, water, and air. These studies employ standardized methodologies to assess persistence, degradation, and transport. While specific environmental fate studies for Militarine are not widely detailed in the provided search results, general methodologies applicable to chemical compounds are well-established.

Transformation in Soil and Aquatic Systems

Transformation processes in soil and aquatic systems are critical aspects of environmental fate. Common methodologies include:

Aerobic and Anaerobic Transformation in Soil (OECD 307): This test evaluates the degradation of a substance in soil under both oxygen-rich and oxygen-depleted conditions. Soil samples are treated with the test substance and incubated, with analysis at intervals to determine the parent substance and transformation products.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): Similar to soil studies, this method assesses degradation in water-sediment systems under aerobic and anaerobic conditions, tracking the substance's fate in both phases.

Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106): This study estimates how a substance binds to soil surfaces, which influences its mobility and bioavailability in the environment.

Hydrolysis as a Function of pH (OECD 111): This test determines the chemical breakdown of a substance in water at different pH levels, a significant abiotic degradation pathway.

These studies often utilize radiolabeled compounds (e.g., with Carbon-14 or Tritium) to enable accurate tracking of the parent compound and its transformation products, ensuring mass balance and providing a comprehensive understanding of degradation pathways.

Phototransformation

Phototransformation, particularly direct photolysis, is another important environmental fate process.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316): This methodology investigates the potential effects of solar irradiation on a test substance in water. It determines the direct photolysis rate, half-life, and quantum yield, and can also investigate the transformation product pattern and mass balance, often using radiolabeled materials. Direct photolysis is a significant dissipation pathway for chemicals that absorb light above 290 nm, the solar irradiation cut-off at the Earth's surface. Proposed guidelines also exist for phototransformation of chemicals on soil surfaces.

Future Directions in Militarine Research

Advancements in Biosynthetic Pathway Engineering for Enhanced Production

The complex biosynthesis of Militarine, involving pathways such as the shikimic acid and phenylpropanoid pathways with key precursors like L-phenylalanine and L-tyrosine, presents both challenges and opportunities for enhanced production. uni-freiburg.denih.gov Enzymes such as tyrosine ammonia (B1221849) lyase (TAL), phenylalanine ammonia-lyase (PAL), 4-coumarate–CoA ligase (4CL), and cytochrome P450 monooxygenase (CYP73a) play crucial roles in this intricate process. uni-freiburg.de

Recent studies have demonstrated that the application of elicitors, both biotic and abiotic, can significantly influence Militarine production. For instance, sodium acetate (B1210297) and salicylic (B10762653) acid (SA) have been introduced as elicitors in Bletilla striata suspension cultures to investigate their impact on Militarine synthesis. uni-freiburg.denih.gov Metabolomics analysis revealed that acetate ions promoted Militarine synthesis, while SA exhibited an inhibitory effect. nih.gov Furthermore, regulators such as ferulic acid, 2-hydroxy-3-phenylpropionic acid, and cis-beta-D-Glucosyl-2-hydroxycinnamate have been identified as influencing Militarine synthesis. nih.gov Transcriptomics analysis has shown a correlation between the expression levels of genes involved in phenylalanine metabolism, phenylpropanoid biosynthesis, and tyrosine metabolism with Militarine content. nih.gov

These insights lay a crucial foundation for metabolic engineering strategies aimed at optimizing Militarine yield. By manipulating the expression of key genes and pathways, researchers can potentially develop more efficient and sustainable methods for large-scale production of this valuable compound, reducing reliance on traditional extraction methods from natural sources. uni-freiburg.de

Exploration of Novel Militarine Analogues with Modified Biological Activities

The investigation into novel Militarine analogues holds significant promise for developing compounds with enhanced or modified biological activities. Militarine itself is a lead member of secondary metabolites in the orchid family, and its structure provides a scaffold for derivatization. nih.govnih.gov

One notable structural analogue is Dactylorhin A, which shares a glucosyloxybenzyl ester backbone with Militarine but differs in substituent groups. flybase.org Interestingly, Dactylorhin A has been reported not to exhibit plant growth inhibition, unlike Militarine, highlighting how subtle structural changes can lead to distinct biological profiles. nih.gov

Beyond naturally occurring analogues, synthetic approaches have yielded promising results. For example, "Militarin analog-1 (MA-1)," a synthetic derivative from Cordyceps militaris constituents, has been reported to induce mitochondrial-dependent apoptosis by reactive oxygen species (ROS) generation in human lung cancer cells. nih.govlabsolu.ca Another synthetic analogue, M4EG (with four ethylene (B1197577) glycol substructures), also demonstrated potent anticancer activities. nih.gov These findings suggest that modifying the Militarine structure, or creating compounds with similar core functionalities, can lead to novel compounds with tailored pharmacological properties, such as improved anti-inflammatory or anti-cancer effects. Future research will likely focus on systematic synthesis and screening of a diverse library of Militarine analogues to identify those with superior efficacy and specificity for various therapeutic applications.

Application of Omics Technologies for Comprehensive Understanding

The integration of various omics technologies, such as transcriptomics and metabolomics, is proving invaluable for a comprehensive understanding of Militarine's biosynthesis and its interactions within biological systems. These technologies allow for a holistic view of gene expression patterns and metabolic changes, providing deeper insights than traditional, targeted approaches. uni-freiburg.denih.gov

For instance, integrated metabolomics and transcriptomics have been successfully applied to investigate the synthesis mechanisms of Militarine in Bletilla striata cell suspension cultures. uni-freiburg.denih.gov This approach has helped identify key metabolites and genes involved in Militarine synthesis, shedding light on the regulatory mechanisms in plants. nih.gov Such studies provide essential molecular insights that can serve as a foundation for metabolic engineering efforts and sustainable production. uni-freiburg.de

Further application of omics technologies, including proteomics and lipidomics, could reveal the full spectrum of proteins and lipids influenced by Militarine, offering a more complete picture of its cellular effects and signaling pathways. This multi-omics approach is crucial for unraveling the intricate network of biological processes underlying Militarine's diverse pharmacological activities and for identifying novel therapeutic targets.

Deeper Investigation into Molecular Mechanisms in Non-Human Systems

While some molecular mechanisms of Militarine have been identified, a deeper investigation into its actions within diverse non-human biological systems is crucial for a complete understanding of its pharmacological profile. Militarine has been shown to exert its effects through various molecular targets and pathways. flybase.org

For example, Militarine has been observed to inhibit the expression of Toll-like receptors and cyclooxygenase-2 (COX-2) at both mRNA and protein levels, thereby reducing neuroinflammatory responses. flybase.org It also suppresses NF-κB activity by inhibiting p65 nuclear translocation, a key step in inflammatory signaling pathways. flybase.org Studies in RAW264.7 macrophage cells and A549 human lung alveolar cells have demonstrated Militarine's ability to mitigate inflammation by reducing the generation of inflammatory factors like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) and suppressing reactive oxidative stress. researchgate.net Furthermore, research in zebrafish embryos has indicated that Militarine's metabolic activation can involve hydrolysis to p-hydroxybenzyl alcohol (HBA), which then forms quinone methide, suggesting potential reactive metabolites. nih.gov

Future research should expand on these findings by utilizing more complex non-human models, such as various animal models of disease, to elucidate the full scope of Militarine's molecular interactions in vivo. This includes detailed studies on its pharmacokinetics, metabolism, and tissue distribution in these systems. Understanding how Militarine modulates specific signaling pathways, enzyme activities, and gene expression in different physiological and pathological contexts within non-human organisms will provide critical data for translating its therapeutic potential.

Q & A

Q. How can the P-E/I-C-O framework be adapted to preclinical studies on Militarine?

  • Answer :
  • Population : Define animal strain or cell type.
  • Exposure/Intervention : Standardize Militarine dosage and administration.
  • Comparison : Include vehicle controls and comparator drugs.
  • Outcome : Quantify biomarkers (e.g., cytokine levels, tumor size).
    Pre-register study protocols to reduce bias and enhance transparency .

Methodological Notes

  • Data Presentation : Use tables to summarize key findings (e.g., IC50 values, pharmacokinetic parameters) without duplicating text. Ensure figures include error bars and statistical annotations .
  • Reproducibility : Publish raw data and analysis scripts in repositories like Zenodo. Document equipment models, software versions, and reagent lot numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.